

trans-Cinnamic-d7 acid CAS number

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Compound of Interest

Compound Name: *trans-Cinnamic-d7 acid*

Cat. No.: *B1611827*

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An In-depth Technical Guide to **trans-Cinnamic-d7 Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Cinnamic acid is a naturally occurring organic compound that serves as a central precursor in the biosynthesis of a vast array of important plant molecules, including flavonoids, lignins, and coumarins.[1] Its deuterated analogue, **trans-Cinnamic-d7 acid**, is a stable, isotopically labeled version of trans-cinnamic acid where seven hydrogen atoms have been replaced by deuterium.[1] Specifically, five deuterium atoms are on the phenyl ring and two are on the propenoic acid side chain.[1] This isotopic labeling makes **trans-Cinnamic-d7 acid** an invaluable tool in scientific research, particularly as an internal standard for quantitative analysis and as a tracer for metabolic studies.[1][2] This guide provides a comprehensive overview of **trans-Cinnamic-d7 acid**, including its chemical properties, synthesis, analytical methods, and applications in research and drug development.

Physicochemical Properties and Identification

The accurate identification and characterization of **trans-Cinnamic-d7 acid** are crucial for its effective use in research. The following table summarizes its key quantitative data.

Property	Value
CAS Number	308796-47-6, 343338-31-8 (Synonym)
Molecular Formula	C ₉ HD ₇ O ₂
Molecular Weight	155.20 g/mol
Synonyms	3-Phenyl-d ₅ -2-propenoic acid-2,3-d ₂ , (2E)-3-(Phenyl-2,3,4,5,6-d ₅)-2-propenoic-2,3-d ₂ Acid
Isotopic Purity	≥98 atom % D
Melting Point	132-135 °C
Boiling Point	300 °C
Flash Point	100 °C (closed cup)
InChI Key	WBYWAXJHAXSJNI-UJMUNGNDNA-N
SMILES String	[2H]c1c([2H])c([2H])c(c([2H])c1[2H])\C([2H])=C([2H])C(O)=O

Experimental Protocols: Synthesis and Purification

The synthesis of **trans-Cinnamic-d₇ acid** can be achieved through several chemical and biocatalytic methods. The choice of method often depends on the desired isotopic purity and scale of production.

Chemical Synthesis Methods

- Perkin Reaction:** This method involves the condensation of a deuterated aromatic aldehyde (benzaldehyde-d₅) with a deuterated acid anhydride (acetic anhydride-d₆) in the presence of a weak base like sodium acetate. This classic reaction is effective for forming the α,β-unsaturated carboxylic acid structure.
- Knoevenagel-Doebner Condensation:** A highly efficient method that involves the reaction of a deuterated aldehyde (benzaldehyde-d₅) with an active methylene compound, such as malonic acid or malonic acid-d₄, using a basic catalyst like pyridine or piperidine. A microwave-assisted variation of this condensation has been reported for the non-deuterated

form, reacting benzaldehyde and malonic acid with piperidine and triethylamine in toluene at 100°C for 1 hour, yielding the product.

- **Hydrogen-Deuterium (H-D) Exchange:** This post-synthesis approach involves exchanging protons for deuterons on the non-labeled trans-cinnamic acid molecule. This is typically facilitated by a catalyst and a deuterium source, such as deuterium oxide (D₂O).

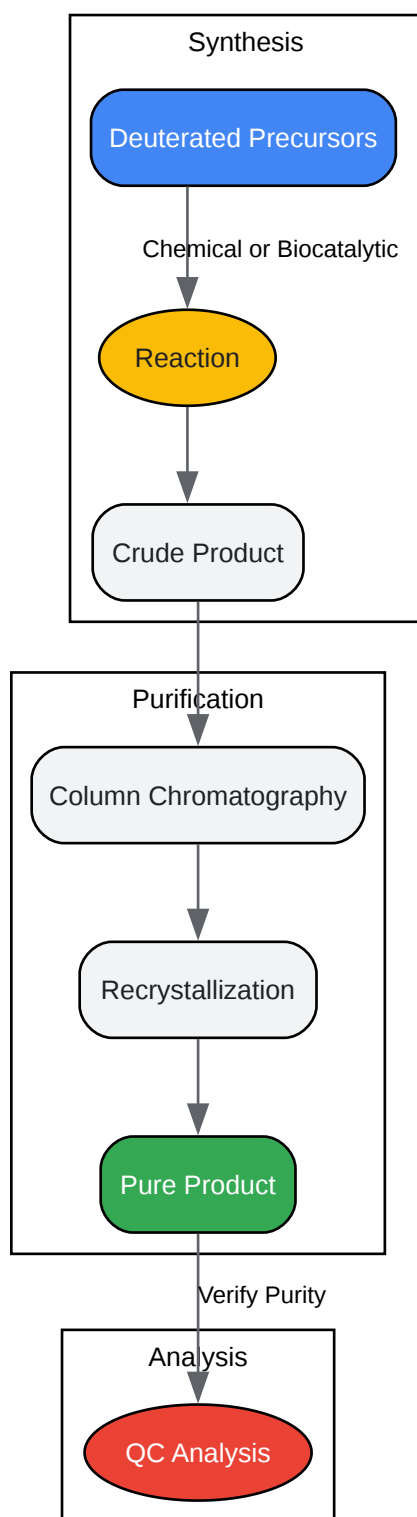
Biocatalytic Synthesis

Biocatalytic methods offer an alternative route, often with high specificity.

- **Engineered Microorganisms:** Microorganisms can be cultured in media containing D₂O or deuterated carbon sources (e.g., D-glucose). The cellular machinery then incorporates deuterium into the amino acid precursors, which are subsequently converted into deuterated phenylpropanoid products.
- **Enzymatic Synthesis:** The enzyme Phenylalanine ammonia-lyase (PAL) is crucial as it catalyzes the conversion of L-phenylalanine to trans-cinnamic acid. Using a deuterated L-phenylalanine precursor with this enzyme can yield deuterated trans-cinnamic acid.

Purification

Post-synthesis, purification is typically achieved through techniques such as column chromatography on silica gel or recrystallization. For example, a crude product can be purified by column chromatography using a mobile phase like n-hexane/ethyl acetate. The purity of the final product is then verified using analytical techniques.



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General workflow for synthesis and purification.

Experimental Protocols: Analytical Methods

Accurate analysis is critical for confirming isotopic purity and for quantification in experimental samples.

Mass Spectrometry (MS)

MS is a primary technique for the analysis of isotopically labeled compounds.

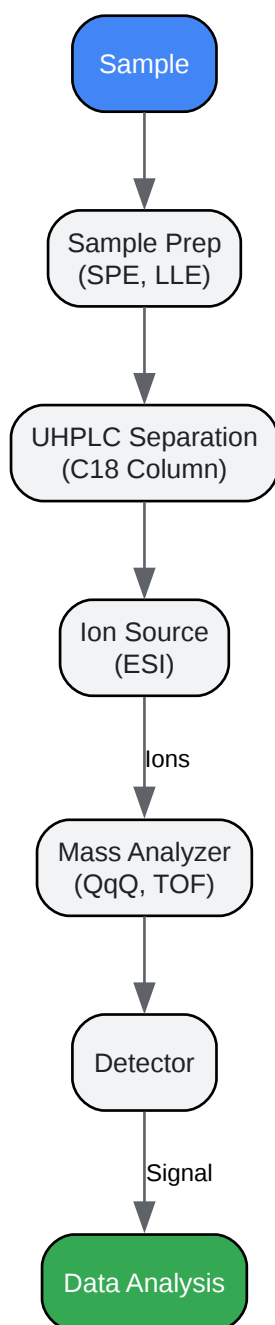
- Method: Ultra-High-Performance Liquid Chromatography coupled with a triple quadrupole mass spectrometer (UHPLC-QqQ-MS/MS) is a highly sensitive and selective method for quantifying compounds like **trans-Cinnamic-d7 acid** in complex biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is also a robust technique, though derivatization may be needed to increase volatility.
- Protocol Outline:
 - Sample Preparation: Matrix-specific extraction, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is performed.
 - Chromatographic Separation: The extract is injected into a UHPLC system, typically with a C18 column, for separation from matrix components. A gradient mobile phase (e.g., water and methanol) is often used.
 - Mass Spectrometric Detection: The analyte is ionized (e.g., by electrospray ionization) and detected by the mass spectrometer. The increased mass of **trans-Cinnamic-d7 acid** (M+7) allows it to be easily distinguished from its unlabeled counterpart.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is commonly used to determine the purity and concentration of trans-cinnamic acid in various samples, including commercial products.

- Method: A reverse-phase C18 column is used with a gradient mobile phase, such as water and methanol.
- Protocol Outline:

- **Standard Preparation:** Stock solutions of a reference standard are prepared in a suitable solvent like methanol across a range of concentrations (e.g., 0.01 to 100 µg/mL) to create a calibration curve.
- **Sample Preparation:** The sample is dissolved in the mobile phase solvent and filtered through a 0.45-µm syringe filter.
- **Analysis:** A small volume (e.g., 10 µL) is injected into the HPLC system. Detection is typically performed at a UV absorbance of 280 nm. Purity is assessed by the presence of a single peak.



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Typical analytical workflow for LC-MS/MS.

Applications in Research and Drug Development

trans-Cinnamic-d7 acid is a critical tool in pharmacology and drug development, primarily due to its utility as a stable isotope-labeled internal standard and metabolic tracer.

Internal Standard and Tracer

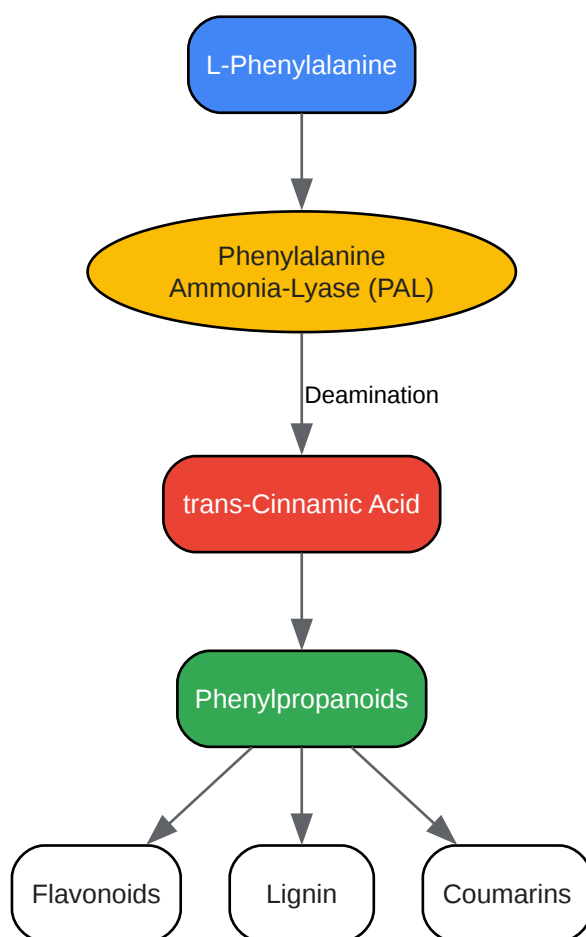
- **Quantitative Analysis:** In analytical chemistry, particularly in mass spectrometry-based methods, a known concentration of **trans-Cinnamic-d7 acid** is added to a sample. Because of its chemical similarity to the endogenous (unlabeled) trans-cinnamic acid, it behaves identically during sample extraction, derivatization, and chromatographic separation. However, its higher mass allows it to be distinguished by the mass spectrometer, enabling precise quantification of the unlabeled analyte.
- **Metabolic Studies:** As a tracer, **trans-Cinnamic-d7 acid** can be introduced into a biological system to track the metabolic fate of cinnamic acid. By analyzing the isotopic composition of downstream metabolites, researchers can elucidate biochemical pathways and transformations.
- **Kinetic Isotope Effect (KIE):** The replacement of hydrogen with deuterium can slow down reaction rates. This effect is instrumental in studying enzyme kinetics and reaction mechanisms, providing insights into bond-breaking steps in metabolic pathways.

Pharmacological Potential of Cinnamic Acid

While the deuterated form is primarily a research tool, the non-deuterated trans-cinnamic acid and its derivatives exhibit a wide range of biological activities, making them interesting candidates for drug development.

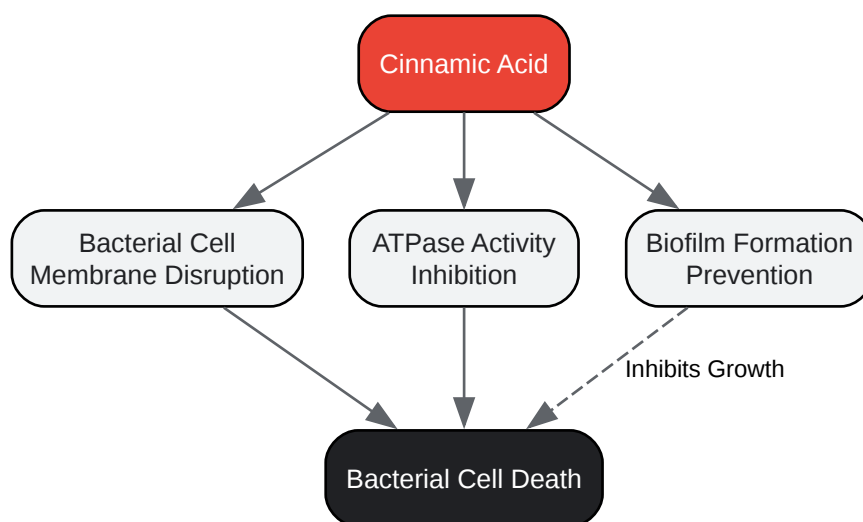
- **Antimicrobial Activity:** Cinnamic acid has shown potent activity against various pathogens, including *Staphylococcus aureus* and *Pseudomonas aeruginosa*. Its mechanisms of action include disrupting the bacterial cell membrane, inhibiting ATPase activity, and preventing biofilm formation.
- **Anti-inflammatory and Antioxidant Effects:** It demonstrates anti-inflammatory properties by improving oxidative stress and reducing the infiltration of inflammatory cells.
- **Anticancer Activity:** Studies have shown that trans-cinnamic acid can inhibit the growth of various human tumor cell lines, including breast cancer (MCF-7), melanoma, and leukemia. It can induce apoptosis (programmed cell death) in cancer cells.

- Antidiabetic Effects: Cinnamic acid can enhance metabolic health by improving glucose uptake and insulin sensitivity. A study using a self-nanoemulsifying drug delivery system (SNEDDS) for trans-cinnamic acid demonstrated enhanced bioavailability and superior antihyperglycemic efficacy in a diabetic rat model.



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Phenylpropanoid biosynthesis pathway entry point.



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Antimicrobial mechanisms of Cinnamic Acid.

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